Cas no 1016780-05-4 (N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide)

N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarboximidamide, N-hydroxy-2-(1-piperidinylmethyl)-
- N'-Hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide
- N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide
-
- Inchi: 1S/C13H19N3O/c14-13(15-17)12-7-3-2-6-11(12)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2,(H2,14,15)
- InChI Key: AAZWKAPUIFMKEH-UHFFFAOYSA-N
- SMILES: C1(C(NO)=N)=CC=CC=C1CN1CCCCC1
Computed Properties
- Exact Mass: 233.152812g/mol
- Monoisotopic Mass: 233.152812g/mol
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 3
- XLogP3: 1.7
- Topological Polar Surface Area: 61.8Ų
- Molecular Weight: 233.31g/mol
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 410.1±47.0 °C at 760 mmHg
- Flash Point: 201.8±29.3 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM472049-500mg |
N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide |
1016780-05-4 | 95%+ | 500mg |
$282 | 2022-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322731-5g |
n'-Hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide |
1016780-05-4 | 95% | 5g |
¥21247 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322731-2.5g |
n'-Hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide |
1016780-05-4 | 95% | 2.5g |
¥16578 | 2023-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055017-5g |
N'-Hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide |
1016780-05-4 | 95% | 5g |
¥5340.0 | 2023-04-06 | |
A2B Chem LLC | AV55724-50mg |
N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide |
1016780-05-4 | 95% | 50mg |
$91.00 | 2024-04-20 | |
1PlusChem | 1P01A7ZG-10g |
N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide |
1016780-05-4 | 95% | 10g |
$1726.00 | 2023-12-27 | |
Aaron | AR01A87S-500mg |
N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide |
1016780-05-4 | 95% | 500mg |
$325.00 | 2025-02-09 | |
Aaron | AR01A87S-2.5g |
N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide |
1016780-05-4 | 95% | 2.5g |
$870.00 | 2025-02-09 | |
1PlusChem | 1P01A7ZG-50mg |
N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide |
1016780-05-4 | 95% | 50mg |
$94.00 | 2025-03-04 | |
A2B Chem LLC | AV55724-500mg |
N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide |
1016780-05-4 | 95% | 500mg |
$265.00 | 2024-04-20 |
N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide Related Literature
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
Additional information on N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide
Introduction to N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide (CAS No. 1016780-05-4)
N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide, identified by its Chemical Abstracts Service (CAS) number 1016780-05-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of imidamide derivatives, characterized by its structural motif of a benzene ring linked to an imidamide functional group, which is further modified by a hydroxyl group and a piperidine-methyl side chain. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a promising candidate for various applications in medicinal chemistry and drug discovery.
The synthesis of N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves a multi-step process that typically begins with the functionalization of the benzene ring, followed by the introduction of the imidamide core and the piperidine-methyl moiety. The hydroxyl group is strategically incorporated to enhance the compound's reactivity and potential interactions with biological targets. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity. These synthetic strategies align with contemporary trends in sustainable chemistry, emphasizing efficiency and minimal waste generation.
Recent research has highlighted the potential of N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide as a key intermediate in the development of novel therapeutic agents. Its structural framework suggests strong binding affinity to biological macromolecules, particularly enzymes and receptors involved in critical metabolic pathways. For instance, studies have demonstrated its interaction with cytochrome P450 enzymes, which play a pivotal role in drug metabolism. The presence of both hydrophobic and hydrophilic regions in its structure enhances its solubility and bioavailability, crucial factors for pharmaceutical efficacy.
In addition to its role as a synthetic intermediate, N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide has been explored in the development of kinase inhibitors, which are widely used in treating cancers and inflammatory diseases. The piperidine moiety, known for its ability to modulate protein-protein interactions, contributes to the compound's binding specificity. Preliminary computational studies using molecular docking have predicted favorable interactions between this compound and target proteins such as Janus kinases (JAKs) and protein tyrosine kinases (PTKs). These findings underscore its potential as a lead compound in structure-based drug design.
The pharmacological profile of N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide is further enhanced by its ability to undergo post-translational modifications. The hydroxyl group can participate in hydrogen bonding or form esters, while the imidamide core can be metabolically labile, allowing for targeted degradation or activation within biological systems. Such features are highly desirable in drug development, as they enable fine-tuning of pharmacokinetic properties. Moreover, the compound's stability under various conditions makes it suitable for formulation into diverse pharmaceutical forms, including oral tablets, injectables, and topical creams.
From an industrial perspective, the production of N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide must adhere to stringent quality control measures to ensure consistency and safety. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify purity and structural integrity. Regulatory compliance with guidelines set forth by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for its use in clinical trials and commercial applications.
The future directions of research on N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide include exploring its derivatives to optimize pharmacological activity while minimizing side effects. By modifying substituents on the benzene ring or introducing additional functional groups, chemists can fine-tune its properties for specific therapeutic needs. Collaborative efforts between academic researchers and pharmaceutical companies are likely to drive innovation in this area, leveraging cutting-edge technologies such as artificial intelligence (AI)-assisted drug design platforms.
In conclusion,N'-hydroxy-2-(piperidin-1-yli m ethyl )benzene - 1 - carboximid amide (CAS No. 1016780 - 05 - 4) represents a significant advancement in medicinal chemistry due to its versatile structural features and promising biological activities. Its synthesis reflects modern trends toward sustainable methodologies, while its pharmacological potential positions it as a valuable asset in therapeutic development pipelines. As research progresses,this compound is poised to contribute substantially to advancements in human health through innovative drug design strategies.
1016780-05-4 (N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide) Related Products
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 68551-17-7(Isoalkanes, C10-13)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)



